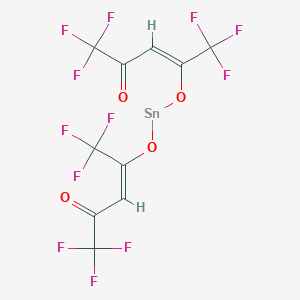

Tin (II) hexafluoroacetylacetonate

Description

Overview of Organometallic Precursors in Chemical Materials Synthesis

Organometallic chemistry, the study of compounds containing at least one bond between a carbon atom of an organic molecule and a metal, is a cornerstone of modern materials synthesis. wikipedia.org These compounds, often termed organometallic precursors, are vital reagents and catalysts in the production of numerous commercial products within the polymer, pharmaceutical, and petrochemical industries. mt.com In materials science, they are instrumental in processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), techniques used to create thin, highly uniform, and conformal films on various substrates. google.comsilcotek.com

The utility of organometallic precursors stems from their volatility and their ability to decompose at specific temperatures. google.comrutgers.edu In a typical CVD process, a volatile precursor gas is introduced into a reaction chamber where it decomposes upon contact with a heated substrate, depositing a thin film of the desired material. silcotek.comresearchgate.net The choice of precursor is critical as it influences the properties of the resulting film. researchgate.net Organometallic compounds offer a wide range of available chemical complexes for a given metal, providing flexibility in tailoring the synthesis process. researchgate.net For instance, precursors can be designed to be free of halides or to incorporate specific ligands that control their decomposition behavior and the purity of the final material. google.com This precise control over the deposition process is essential for manufacturing integrated circuits and other microelectronic devices. google.com

Significance of Tin(II) Compounds in Contemporary Chemical Research

Tin compounds, particularly those with tin in the +2 oxidation state (stannous compounds), are of significant interest in contemporary chemical research. The dual valency of tin is key to understanding the properties of its compounds. researchgate.net Tin(II) chloride (SnCl₂), a white crystalline solid, is widely used as a reducing agent in acidic solutions and in electrolytic baths for tin-plating. wikipedia.org It can reduce iron(III) to iron(II) and copper(II) to copper(I). wikipedia.org Aqueous solutions of SnCl₂ can also serve as a source of Sn²⁺ ions for the precipitation of other tin(II) compounds, such as the brown/black tin(II) sulfide. wikipedia.org

Another pivotal compound is tin(II) oxide (SnO), which is predominantly used as a precursor in the manufacturing of other divalent tin compounds and salts. wikipedia.org It also finds application as a reducing agent and in the creation of "ruby glass". wikipedia.org The interest in tin(II) compounds extends to advanced applications, such as in perovskite solar cells, where they are explored as less toxic alternatives to lead-based materials. bohrium.comresearchgate.net For example, tin(II) acetylacetonate (B107027) has been introduced as an additive in tin-based perovskite solar cells to compensate for tin vacancies, which can hinder device performance. bohrium.com The systematic investigation of tin(II) complexes is driven by their structural diversity and varied reactivity patterns. nih.gov

Rationale for Research Focus on Tin(II) Hexafluoroacetylacetonate

The research focus on Tin(II) hexafluoroacetylacetonate, with the chemical formula Sn(C₅HO₂F₆)₂, stems from its specific properties that make it an excellent single-source precursor for depositing tin-containing thin films. researchgate.net As an organometallic compound, it combines the advantageous characteristics of both the tin(II) metal center and the hexafluoroacetylacetonate ligands. mt.comamericanelements.com

Key properties that make it a subject of intensive research include:

Volatility : It is a volatile solid with a melting point of 72 °C and a boiling point of 125 °C, which is crucial for its use in CVD processes. americanelements.comereztech.com This allows it to be easily transported in the gas phase to the substrate surface.

Decomposition : It decomposes thermally to form tin oxide (SnO₂), making it a valuable precursor for creating transparent conductive oxide films. researchgate.netiaea.orgosti.gov These films have applications in solar cells and as coatings on glass. researchgate.net

Fluorinated Ligands : The fluorine atoms in the hexafluoroacetylacetonate ligands enhance the volatility of the complex compared to non-fluorinated analogues like tin(II) acetylacetonate.

A new method for the synthesis of this volatile compound has been developed, and it has been characterized using various analytical techniques, including IR spectroscopy and X-ray diffraction. researchgate.net Its use in atmospheric pressure chemical vapor deposition (APCVD) has been demonstrated for creating tin dioxide films on substrates like silicon. researchgate.net The thermal co-decomposition of Tin(II) hexafluoroacetylacetonate with other metal complexes, such as silver acetylacetonate, has also been studied to create composite materials with unique properties. iaea.orgosti.gov

Table 1: Physical and Chemical Properties of Tin(II) Hexafluoroacetylacetonate

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂F₁₂O₄Sn | americanelements.comnih.gov |

| Molecular Weight | 532.81 g/mol | americanelements.comnih.gov |

| Appearance | Yellow solid/powder | americanelements.comereztech.com |

| Melting Point | 72 °C | americanelements.comereztech.com |

| Boiling Point | 125 °C | americanelements.comereztech.com |

| Solubility in Water | Insoluble | americanelements.com |

| CAS Number | 51319-99-4 | americanelements.comchemicalbook.com |

Properties

Molecular Formula |

C10H2F12O4Sn |

|---|---|

Molecular Weight |

532.81 g/mol |

IUPAC Name |

[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy-[(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxytin |

InChI |

InChI=1S/2C5H2F6O2.Sn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2-1+;2-1-; |

InChI Key |

BCJZLQBNRGOBSY-OZOHXUEYSA-L |

Isomeric SMILES |

C(=C(\C(F)(F)F)/O[Sn]O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |

Canonical SMILES |

C(=C(C(F)(F)F)O[Sn]OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Tin Ii Hexafluoroacetylacetonate and Analogous β Diketonate Complexes

Targeted Synthesis for Nanomaterial Precursors

Chemical Reduction of Tin(II) Hexafluoroacetylacetonate for Nanoparticle Formation

The chemical reduction of tin(II) precursors is a common strategy for producing tin nanoparticles. For instance, tin nanoparticles can be synthesized through the reduction of a Tin(II) 2-ethylhexanoate (B8288628) precursor using a reducing agent like sodium borohydride. researchgate.net This process demonstrates a general pathway applicable to other tin(II) complexes. The reduction of Sn²⁺ ions leads to the nucleation and growth of Sn⁰ nanoparticles. nih.gov While specific studies detailing the reduction of Tin(II) hexafluoroacetylacetonate are less common, the principle remains the same: the tin(II) center is reduced to metallic tin in a controlled chemical environment, often in the presence of a capping agent to stabilize the resulting nanoparticles. researchgate.net

Strategies for Size Control in Nanoparticle Synthesis from Precursors

Controlling the size and size distribution of nanoparticles is critical for their application. Several strategies are employed when using tin precursors:

Controlling Reaction Parameters: The size of nanoparticles can be influenced by adjusting experimental conditions such as reaction time, temperature, and the concentration of both the precursor and the reducing agent. researchgate.netnih.gov For example, an excessive amount of the reductant can lead to vigorous coagulation and a wider particle size distribution. researchgate.net

Use of Capping Agents: Chemical stabilizers and capping agents, such as polyvinyl pyrrolidone (PVP) or oxalic acid, are frequently added during synthesis. researchgate.netnih.gov These agents adsorb to the nanoparticle surface, preventing agglomeration and thus controlling the final particle size. researchgate.netnih.gov The absence of a capping agent can result in an exceptionally wide size distribution due to irregular coagulation. researchgate.net

Template-Assisted Synthesis: A physical method for size control involves using mesoporous templates, such as silica (B1680970) frameworks. researchgate.net The tin precursor is introduced into the pores of the template, which physically constrains the growth of the nanoparticles. researchgate.net The final particle size distribution is determined by the pore diameter of the template, which can then be chemically removed to release the unsupported nanoparticles. researchgate.net This method has been used to produce tin oxide nanopowders with particle sizes in the 6 to 10 nm range. researchgate.net

Table 2: Strategies for Nanoparticle Size Control from Tin Precursors

| Strategy | Description | Key Factors | Reference |

|---|---|---|---|

| Parameter Adjustment | Fine-tuning of reaction conditions to influence nucleation and growth kinetics. | Temperature, time, precursor/reductant concentration. | researchgate.netnih.gov |

| Capping Agents | Using molecules that bind to the nanoparticle surface to prevent aggregation. | Type and concentration of agent (e.g., PVP). | researchgate.netnih.gov |

| Template Synthesis | Using porous materials to physically restrict nanoparticle growth. | Pore diameter and structure of the template material. | researchgate.net |

Co-decomposition and Multi-component Precursor Systems

The thermal co-decomposition of Tin(II) hexafluoroacetylacetonate with other metal-organic compounds offers a route to synthesize multi-elemental or composite materials. A notable example is its co-decomposition with silver(I) acetylacetonate (B107027). iaea.orgosti.gov

Research shows that when mixed, the thermal stability of the otherwise unstable silver(I) acetylacetonate is increased. iaea.orgosti.gov The mixture undergoes a solid-state interaction at room temperature, followed by an exothermal process at 109°C and a significant co-decomposition stage around 275°C. osti.gov This process does not simply yield a mixture of the individual decomposition products but results in the formation of complex composite materials. The composition of the resulting solid residue is highly dependent on the decomposition temperature. iaea.orgosti.gov

Table 3: Products from Thermal Co-decomposition of Ag(acac) and Sn(hfac)₂

| Decomposition Temperature | Resulting Crystalline Phases in Composite | Reference |

|---|---|---|

| 200 °C | Ag | osti.gov |

| 400 °C | Ag, SnO₂ | osti.gov |

| 600 °C | Ag, SnO₂, Ag₄Sn, Ag₆.₇Sn | iaea.orgosti.gov |

The formation of Ag-Sn intermetallic compounds at higher temperatures is attributed to the nanostructured environment created by the co-decomposition process, which facilitates the alloying of silver and tin. iaea.org

Thermal Co-decomposition with Other Metal Acetylacetonates (B15086760)

The thermal co-decomposition of Tin(II) hexafluoroacetylacetonate with other metal acetylacetonates represents a method for creating novel composite materials. A notable example is its interaction with silver(I) acetylacetonate. iaea.orgosti.gov Studies employing thermal gravimetry and differential scanning calorimetry have revealed that mixing these two precursors leads to significant alterations in their thermal decomposition behavior compared to the individual compounds. iaea.org

When heated together, the typically unstable silver(I) acetylacetonate, which normally decomposes around 120°C, is stabilized. iaea.orgosti.gov A solid-state interaction between Tin(II) hexafluoroacetylacetonate and silver(I) acetylacetonate occurs at room temperature. This is followed by a distinct exothermal process at approximately 109°C and a major co-decomposition stage around 275°C. iaea.orgosti.gov This cooperative decomposition pathway is fundamentally different from the pyrolysis of the single precursors.

The analysis of the gaseous products and solid residues at various temperatures provides insight into the decomposition mechanism. The process ultimately yields carbonaceous composites containing metallic silver and tin oxide, along with intermetallic silver-tin compounds at higher temperatures. iaea.orgosti.gov

Table 1: Key Thermal Events in the Co-decomposition of Silver(I) Acetylacetonate and Tin(II) Hexafluoroacetylacetonate

| Temperature (°C) | Event |

| Room Temperature | Solid-state interaction between precursors. iaea.orgosti.gov |

| ~109 °C | Exothermal process. iaea.orgosti.gov |

| ~120 °C | Expected decomposition temperature of pure silver(I) acetylacetonate (retarded in the mixture). iaea.orgosti.gov |

| ~275 °C | Pronounced co-decomposition stage. iaea.orgosti.gov |

Formation of Composite Materials via Co-precursor Pyrolysis

The pyrolysis of a mixture of Tin(II) hexafluoroacetylacetonate and silver(I) acetylacetonate is a viable route to produce carbonaceous Ag/SnO₂ composites. iaea.org The composition of the resulting solid residue is highly dependent on the final temperature of the thermal treatment. The co-decomposition process yields residues that contain silver, tin, oxygen, and carbon. iaea.orgosti.gov

Detailed analysis of the solid products formed at different stages of the pyrolysis reveals a progressive transformation:

At 200°C , the solid residue contains crystalline silver (Ag) within a carbonaceous/tin oxide matrix. iaea.orgosti.gov

Increasing the temperature to 400°C leads to the formation of both crystalline silver (Ag) and cassiterite (SnO₂). iaea.orgosti.gov

At a higher temperature of 600°C , the residue becomes more complex, containing not only Ag and SnO₂ but also intermetallic silver-tin compounds, specifically Ag₄Sn and Ag₆.₇Sn. iaea.orgosti.gov The formation of these intermetallic phases is believed to be facilitated by the nanostructured environment of the alloying silver and tin. iaea.org

This method demonstrates how co-precursor pyrolysis can be tailored by controlling the temperature to generate composite materials with varying compositions and phases, including metallic, oxide, and intermetallic components.

Table 2: Composition of Solid Residues from Co-precursor Pyrolysis at Different Temperatures

| Temperature (°C) | Crystalline Phases Identified in Residue |

| 200 °C | Ag iaea.orgosti.gov |

| 400 °C | Ag, SnO₂ iaea.orgosti.gov |

| 600 °C | Ag, SnO₂, Ag₄Sn, Ag₆.₇Sn iaea.orgosti.gov |

Advanced Spectroscopic and Structural Characterization of Tin Ii Hexafluoroacetylacetonate

Vibrational Spectroscopy for Ligand Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the bonding environment of the hexafluoroacetylacetonate (hfac) ligands with the tin(II) center.

Infrared (IR) Spectroscopy for Metal-Oxygen and Carbon-Fluorine Vibrations

Infrared spectroscopy is a powerful tool for probing the vibrational modes of molecules that involve a change in dipole moment. In Tin(II) hexafluoroacetylacetonate, the IR spectrum reveals characteristic bands corresponding to the vibrations of the ligand framework and the metal-oxygen bonds.

The region between 1400 cm⁻¹ and 1700 cm⁻¹ is particularly sensitive to the bonding properties of the bidentate acetylacetonate (B107027) ligand. researchgate.net For Tin(II) hexafluoroacetylacetonate, prominent stretching contributions from the C=O and C=C bonds are observed at 1676 cm⁻¹ and 1630 cm⁻¹, respectively. researchgate.net The positions of these bands are influenced by the coordination of the ligand to the metal ion.

The carbon-fluorine (C-F) stretching vibrations of the trifluoromethyl (CF₃) groups typically appear in the region of 1100-1300 cm⁻¹. The metal-oxygen (Sn-O) stretching vibrations are expected at lower frequencies, generally below 650 cm⁻¹, a region characteristic for metal-ligand bonds in inorganic complexes. rsc.org

Table 1: Characteristic Infrared Vibrational Frequencies for Tin(II) Hexafluoroacetylacetonate

| Vibrational Mode | Frequency (cm⁻¹) |

| C=O Stretching | 1676 |

| C=C Stretching | 1630 |

Data sourced from reference researchgate.net

Raman Spectroscopy for Structural Elucidation and Defect Analysis

While a detailed experimental Raman spectrum for Tin(II) hexafluoroacetylacetonate is not extensively reported in the literature, its known crystal structure allows for the prediction of Raman active modes. Given its monoclinic C2/c space group, the molecule lacks a center of inversion, which implies that some vibrational modes may be active in both IR and Raman spectroscopy. researchgate.net The Raman spectrum would be expected to show characteristic bands for the Sn-O, C-C, C-O, and C-F vibrations. Analysis of these modes can provide information on the symmetry of the coordination environment and the presence of any structural disorder.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the electronic environment of specific nuclei within a molecule. For Tin(II) hexafluoroacetylacetonate, multinuclear NMR studies provide detailed information about the ligand structure and the coordination sphere of the tin atom.

Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) Investigations

A comprehensive NMR analysis of Tin(II) hexafluoroacetylacetonate involves the study of ¹H, ¹³C, and ¹¹⁹Sn nuclei.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton (CH) of the hexafluoroacetylacetonate ligand. The chemical shift of this proton is influenced by the electronic environment within the chelate ring. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would provide signals for the different carbon atoms in the hfac ligand: the carbonyl carbons (C=O), the methine carbon (CH), and the trifluoromethyl carbons (CF₃). The chemical shifts of the carbonyl and methe carbons are particularly sensitive to the nature of the metal-ligand bond. rsc.orghuji.ac.il Carbonyl carbons typically resonate in the downfield region of the spectrum (170-220 ppm). rsc.org

¹¹⁹Sn NMR: Tin has three NMR-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and sensitivity. huji.ac.ilnorthwestern.edu The ¹¹⁹Sn nucleus has a very wide chemical shift range, spanning over 5000 ppm, which makes it highly sensitive to the oxidation state and coordination environment of the tin atom. northwestern.edu

Table 2: Expected NMR Chemical Shift Regions for Tin(II) Hexafluoroacetylacetonate

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Methine (CH) | ~5-7 |

| ¹³C | Carbonyl (C=O) | ~170-190 |

| Methine (CH) | ~90-110 | |

| Trifluoromethyl (CF₃) | ~115-125 (quartet due to ¹⁹F coupling) | |

| ¹¹⁹Sn | Sn(II) center | -200 to -600 |

Expected chemical shift ranges are based on general principles and data for similar compounds. rsc.orghuji.ac.ilnorthwestern.edu

Correlation of NMR Shifts with Tin Oxidation States and Coordination Environments

The ¹¹⁹Sn NMR chemical shift is a powerful diagnostic tool for determining the oxidation state and coordination number of the tin center. For tin(II) compounds, the chemical shifts are typically found in the range of +200 to -600 ppm relative to tetramethyltin (B1198279) (SnMe₄). researchgate.net The specific chemical shift is influenced by the nature of the ligands and the geometry of the coordination sphere. researchgate.net A more shielded tin nucleus, resulting from higher electron density, will resonate at a higher field (more negative ppm value). The coordination number also plays a crucial role, with changes in coordination environment leading to significant shifts in the ¹¹⁹Sn resonance. researchgate.net

X-ray Diffraction for Crystalline and Molecular Architecture

The crystal structure of Tin(II) hexafluoroacetylacetonate has been determined by X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic system with the space group C2/c. The tin atom is chelated by two hexafluoroacetylacetonate ligands. researchgate.net The coordination geometry around the tin(II) center is a distorted pseudo-trigonal bipyramid. researchgate.net This geometry arises from the coordination of the four oxygen atoms from the two bidentate hfac ligands and the presence of a stereochemically active lone pair of electrons on the tin atom, which occupies one of the equatorial positions. researchgate.netchemistry.coachsydney.edu.augonzaga.edu

The Sn-O bond lengths are not equivalent, with the axial bonds being longer than the equatorial bonds. researchgate.net This asymmetry is a common feature in such complexes and reflects the influence of the lone pair on the coordination sphere.

Table 3: Crystallographic Data for Tin(II) Hexafluoroacetylacetonate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.821(2) |

| b (Å) | 10.102(3) |

| c (Å) | 9.733(3) |

| β (°) | 101.57(2) |

| Z | 4 |

| r(Sn–O)axial (Å) | 2.290(6) |

| r(Sn–O)equatorial (Å) | 2.135(1) |

| O(ax)–Sn–O(ax) (°) | 150.4(2) |

| O(eq)–Sn–O(eq) (°) | 94.7(1) |

Data sourced from reference researchgate.net

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing Arrangements

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information on bond lengths, bond angles, and crystallographic symmetry, which together define the molecule's geometry and its packing in the crystal lattice. nih.govresearchgate.net

For Tin(II) hexafluoroacetylacetonate, single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with the space group C2/c. researchgate.net The tin atom is chelated by two hexafluoroacetylacetonate ligands, resulting in a distorted pseudotrigonal bipyramidal coordination geometry. researchgate.net This distortion is attributed to the presence of a stereochemically active lone pair of electrons on the tin(II) center, which occupies an equatorial position in the coordination sphere. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.821 |

| b (Å) | 10.102 |

| c (Å) | 9.733 |

| β (°) | 101.57 |

| Z (formula units/cell) | 4 |

Powder X-ray Diffraction for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) serves as a rapid, non-destructive analytical tool for identifying crystalline materials. ncl.ac.uk The technique works by comparing the powder diffraction pattern of a sample, which acts as a unique "fingerprint," to a database of known materials. doitpoms.ac.ukyoutube.com A match in peak positions (d-spacings) and relative intensities confirms the identity and crystalline phase of the material. doitpoms.ac.ukresearchgate.net

In the context of Tin(II) hexafluoroacetylacetonate, PXRD is employed to confirm that the synthesized product is the correct crystalline phase and to check for the presence of impurities. researchgate.net Furthermore, when this compound is used as a precursor in chemical vapor deposition (CVD) to create tin oxide (SnO₂) thin films, PXRD is used to identify the crystalline phases of the deposited material. researchgate.net

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules, allowing for the determination of their molecular weight and elemental composition. youtube.com

MALDI-TOF Mass Spectrometry for Compound Identification and Composition Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for analyzing large or thermally fragile molecules with minimal fragmentation. youtube.comnih.gov It is a rapid and sensitive method for confirming the identity of a compound by providing an accurate molecular weight. nih.govaphl.org

For organometallic complexes like Tin(II) hexafluoroacetylacetonate, MALDI-TOF MS is used to verify the molecular composition. researchgate.net The analysis would be expected to show a prominent peak corresponding to the molecular ion, confirming its molecular weight. researchgate.net This technique provides crucial evidence for the successful synthesis of the target compound. researchgate.netnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂F₁₂O₄Sn nih.govereztech.com |

| Molecular Weight | 532.81 g/mol nih.govereztech.com |

| Appearance | Yellow powder ereztech.com |

Thermal Analysis Techniques

Thermal analysis techniques monitor changes in the physical and chemical properties of a material as a function of temperature. abo.filibretexts.org

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Decomposition Pathways

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are often performed simultaneously to provide a comprehensive understanding of a material's thermal behavior. abo.fi TGA measures the change in mass of a sample as it is heated, indicating processes like decomposition or oxidation that involve a weight loss. libretexts.org DTA measures the temperature difference between a sample and an inert reference, detecting exothermic and endothermic events such as phase transitions, melting, or decomposition. abo.fi

These analyses are crucial for a compound like Tin(II) hexafluoroacetylacetonate, which is used as a precursor in temperature-dependent deposition processes. researchgate.net The TGA/DTA data reveal the compound's thermal stability and the temperature ranges at which it decomposes. researchgate.netresearchgate.net For similar metal precursors, thermal decomposition often occurs in distinct steps, corresponding to the sequential loss of the organic ligands before the final formation of a metal oxide. nih.gov The analysis provides the necessary information to determine the optimal temperature window for its use in applications like chemical vapor deposition. researchgate.net

Surface Sensitive Spectroscopies for Thin Film and Interfacial Studies

When Tin(II) hexafluoroacetylacetonate is used as a precursor to grow thin films, surface-sensitive spectroscopies are essential for characterizing the resulting material. researchgate.net This compound is a known single-source precursor for fabricating tin oxide (SnO₂) thin films via processes like Atmospheric Pressure Chemical Vapor Deposition (APCVD). researchgate.net

Following deposition, techniques such as Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray analysis (EDX) are used to study the surface morphology and confirm the elemental composition of the films. researchgate.net Atomic Force Microscopy (AFM) can provide a detailed description of the surface topology of the deposited films. researchgate.net These characterization methods are vital for understanding how the precursor and deposition conditions influence the final properties of the thin film, which is critical for its potential applications in areas like gas sensors or transparent conducting oxides. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material. carleton.edu When analyzing surfaces or thin films grown using Tin(II) hexafluoroacetylacetonate as a precursor, XPS provides crucial information about the resulting material's stoichiometry and the oxidation state of the tin atoms.

An XPS survey scan would inventory all elements present on the material's surface. carleton.edu For a film deposited from Tin(II) hexafluoroacetylacetonate, the expected elements are Tin (Sn), Oxygen (O), Carbon (C), and Fluorine (F). High-resolution spectra of the core level electrons for each element are then acquired to determine their chemical states from small shifts in binding energy. mccrone.com

The analysis of the Sn 3d peak is of primary importance for determining the oxidation state of tin. However, it is an established view that the Sn 3d peak exhibits no discernible chemical shift between the Sn(II) and Sn(IV) oxidation states. ucl.ac.uk Therefore, to distinguish between SnO and SnO2, researchers often analyze the relative stoichiometry of tin and oxygen in the film. ucl.ac.uk The presence of different carbon and oxygen species, such as those from the hexafluoroacetylacetonate ligand or atmospheric contamination, can be identified by analyzing the C 1s and O 1s spectra. For instance, analysis of films deposited from a similar precursor, bis(hexafluoroacetylacetonato) copper(II), shows that the ratio of elements like oxygen and fluorine to the central metal can be determined, which is consistent with the precursor's composition at higher exposures. inoe.ro

The following table summarizes the typical binding energy regions for the core-level spectra of elements expected in a film derived from Tin(II) hexafluoroacetylacetonate.

| Element | XPS Peak | Typical Binding Energy (eV) Range | Information Gleaned |

| Tin | Sn 3d | ~486 - 487 eV (Sn 3d5/2) | Elemental presence of tin. Oxidation state (Sn2+ vs. Sn4+) is difficult to resolve from this peak alone and is often inferred from stoichiometry. ucl.ac.uk |

| Oxygen | O 1s | ~530 - 532 eV | Distinguishes between metal oxides (e.g., Sn-O) and organic oxygen (C-O) or adsorbed water. ucl.ac.uk |

| Carbon | C 1s | ~284 - 293 eV | Identifies adventitious carbon, C-C/C-H bonds, C-O bonds, and C-F bonds from ligand fragments. |

| Fluorine | F 1s | ~688 - 689 eV | Confirms the presence of fluorine, typically from residual precursor ligands (C-F bonds). inoe.ro |

This interactive table provides an overview of XPS data interpretation for films from Tin(II) hexafluoroacetylacetonate.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphology and Composition of Deposited Films

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful complementary techniques for characterizing thin films. SEM provides high-resolution images of the surface topography, while EDX identifies the elemental composition of the analyzed area. metu.edu.tr

Coupled with SEM, EDX analysis confirms the elemental composition of the deposited films. researchgate.net The EDX spectrum shows peaks corresponding to the characteristic X-rays emitted from each element, allowing for qualitative and semi-quantitative analysis. metu.edu.tr For films derived from Tin(II) hexafluoroacetylacetonate, EDX spectra would be expected to show signals for Tin (Sn) and Oxygen (O), confirming the formation of a tin oxide layer. Signals for carbon (C) and fluorine (F) might also be detected if precursor ligands are not fully decomposed. The intensity of the elemental peaks in an EDX spectrum is proportional to the abundance of that element in the sample. jmmab.com

The combined findings from SEM and EDX provide a comprehensive picture of the deposited film's physical and chemical nature.

| Analysis Technique | Parameter Investigated | Typical Findings for Films from Tin(II) Precursors | Reference |

| SEM | Surface Morphology | Continuous and uniform layers, sometimes with visible pores or heterogeneous structures. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Grain/Crystal Structure | Can show well-defined cubic crystallites, nanorods, or nanosheet assemblies. researchgate.netnih.gov | researchgate.netnih.gov | |

| Film Thickness | Cross-sectional SEM can be used to measure the thickness of the deposited layer. nih.govurfu.ru | nih.govurfu.ru | |

| EDX | Elemental Composition | Confirms the presence of Sn and O in the deposited tin oxide films. researchgate.net | researchgate.net |

| Compositional Uniformity | Line scans or mapping can assess the chemical homogeneity across the film's surface. jmmab.com | jmmab.com |

This interactive table summarizes the characterization of deposited films using SEM and EDX.

Mechanistic Investigations of Reactions Involving Tin Ii Hexafluoroacetylacetonate

Reaction Kinetics and Ligand Effects in Reduction Processes

The reduction of metal complexes is a fundamental process for synthesizing metallic nanoparticles. The structure of the ligand plays a critical role in the kinetics and mechanism of these reactions.

The hexafluoroacetylacetonate (hfac) ligand is distinguished from the simpler acetylacetonate (B107027) (acac) ligand by the presence of two trifluoromethyl (-CF₃) groups instead of methyl (-CH₃) groups. These -CF₃ groups are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect significantly influences the reactivity of the metal complex.

In reduction reactions, the electron-withdrawing nature of the trifluoromethyl groups makes the central tin(II) atom more electrophilic, or electron-deficient. This increased electrophilicity enhances its susceptibility to nucleophilic attack by a reducing agent. Consequently, the presence of the -CF₃ groups can greatly enhance the kinetics of the reduction process. researchgate.net For instance, in reductions utilizing amine-borane complexes, the reaction rate for a metal-hfac precursor is significantly faster compared to its metal-acac counterpart under similar conditions. researchgate.net The strong electron-withdrawing properties of the CF3 groups facilitate the initial interaction and subsequent electron transfer from the reducing agent. acs.orgnih.gov

The reduction of tin(II) complexes using amine-boranes, such as dimethylamine-borane (DMAB), is a common route to produce tin nanoparticles. researchgate.netrsc.org Mechanistic studies, particularly with the related tin(II) acetylacetonate, reveal that the reaction is not a simple, direct reduction of the metal center. Instead, the mechanism is specific to the acetylacetonate-type ligand and involves a reaction between the borane (B79455) and the ligand itself. rsc.org

The proposed mechanism proceeds through the following key steps:

Activation of Amine-Borane: The process may begin with the activation of the amine-borane, which can be catalyzed by the metal complex. nih.govrsc.org

Attack on the Ligand: The borane entity from the DMAB attacks the acetylacetonate-type ligand. This interaction is directed towards the oxygen atoms or the delocalized π-system of the β-diketonate ring. rsc.org

Ligand Decomposition: This interaction leads to the decomposition or modification of the ligand, which in turn destabilizes the metal-ligand bond.

Metal Reduction: The destabilization facilitates the reduction of the Sn(II) ion to Sn(0), leading to the nucleation and growth of tin nanoparticles. researchgate.netrsc.org

This ligand-centric mechanism underscores the importance of the β-diketonate structure in mediating the reduction process, moving beyond a simple model of electron transfer to the metal ion.

Thermal Decomposition Pathways and Volatile Product Formation

Thermal decomposition is the primary process by which Sn(hfac)₂ is used as a precursor in Chemical Vapor Deposition (CVD). researchgate.net The process involves the breakdown of the molecule into volatile byproducts and a solid residue.

When heated, the initial step in the decomposition of Sn(hfac)₂ is the weakening and eventual cleavage of the tin-oxygen (Sn-O) bonds that coordinate the hfac ligands to the central tin atom. acs.org This process, known as ligand dissociation, releases the hfac ligands, or fragments thereof, into the gas phase.

Sn(C₅HO₂F₆)₂ (s/g) → Sn (s) + 2 ·C₅HO₂F₆ (g)

This dissociation generates reactive intermediates. The primary intermediates are the hfac radicals (·C₅HO₂F₆) and potentially tin-containing fragments. These species are highly unstable and quickly undergo further reactions. researchgate.net The exact nature of the intermediates can be influenced by the reaction atmosphere (e.g., inert, oxidative, or reductive). researchgate.netresearchgate.net In the co-decomposition with other metal complexes, such as silver acetylacetonate, a solid-state interaction can occur at room temperature, followed by a multi-stage decomposition at elevated temperatures. osti.goviaea.org

Following initial dissociation, the hfac ligand itself breaks down into smaller, more stable volatile molecules. The study of fragmentation patterns in mass spectrometry provides insight into the likely breakdown products. chemguide.co.uklibretexts.org The complex structure of the hfac ligand allows for multiple fragmentation pathways.

Common fragmentation products from β-diketonate ligands include carbon monoxide (CO), carbon dioxide (CO₂), and various fluorinated hydrocarbons. The presence of the C-F bonds introduces pathways leading to the formation of species like trifluoroacetic acid or its fragments. The molecular ions are energetically unstable and break apart into smaller positive ions and uncharged free radicals. chemguide.co.uk

Table 1: Potential Fragmentation Ions from the Hexafluoroacetylacetonate Ligand

| m/z (mass-to-charge ratio) | Possible Ion Fragment | Description |

|---|---|---|

| 207 | [C₅HO₂F₆]⁺ | Molecular ion of the hfac ligand |

| 138 | [CF₃COCHCO]⁺ | Loss of a trifluoromethyl group |

This table is illustrative, based on common fragmentation principles of β-diketones. chemguide.co.uklibretexts.org

These primary fragmentation products can then participate in secondary reactions. For example, carbon monoxide can undergo disproportionation (the Boudouard reaction) on hot surfaces to form carbon and carbon dioxide. Radical species generated during fragmentation can also initiate chain reactions, leading to the formation of a wider array of carbonaceous and fluorinated byproducts. acs.org The final solid product depends heavily on the conditions; in the presence of an oxygen source, tin dioxide (SnO₂) is a common outcome, while in co-decomposition with other metals, intermetallic compounds can form at higher temperatures. researchgate.netosti.goviaea.org

Surface Chemical Interactions in Deposition Processes

In deposition techniques like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), the interaction of the Sn(hfac)₂ precursor with the substrate surface is paramount. sigmaaldrich.com The surface chemistry dictates film purity, growth rate, and morphology. researchgate.netresearchgate.net

The deposition process begins with the adsorption of the Sn(hfac)₂ molecule onto the substrate. Studies on similar precursors like Cu(hfac)₂ show that the molecule initially chemisorbs onto the surface. rsc.org The surface itself can catalyze the decomposition of the precursor at temperatures lower than its gas-phase decomposition temperature.

On a reactive surface, such as one with hydroxyl (-OH) groups, a ligand-exchange reaction can occur. rsc.org Here, a proton from a surface hydroxyl group can react with an hfac ligand to form the neutral, volatile molecule hexafluoroacetylacetone (B74370) (hfacH), leaving a tin-oxide species bonded to the surface.

Surface-O-H + Sn(hfac)₂ → Surface-O-Sn(hfac) + hfacH (g)

This is a key mechanism in ALD, where co-reactants like water or ozone are used to regenerate the reactive surface sites and build the film layer by layer. sigmaaldrich.comrsc.org The nature of the substrate and any co-reactants dramatically influences the reaction pathway. For example, on a copper surface, Cu(acac)₂ decomposes sequentially, whereas on a copper oxide surface, it reacts with water via ligand exchange. rsc.org Similarly, the interaction of Sn(hfac)₂ on different surfaces, like silicon or titanium nitride, will have specific reaction pathways that determine the final composition and quality of the deposited tin-containing film. rsc.org

Adsorption and Dissociative Adsorption on Substrate Surfaces

The initial step in many applications of Sn(hfac)₂, such as chemical vapor deposition (CVD) or atomic layer etching (ALE), is the adsorption of the molecule onto a substrate surface. This process can be either simple physisorption, where the molecule is held by weak van der Waals forces, or chemisorption, involving the formation of chemical bonds with the surface.

Often, the interaction is strong enough to cause the molecule to break apart, a process known as dissociative adsorption. nih.govrsc.orgmdpi.com For metal β-diketonate complexes like Sn(hfac)₂, this typically involves the cleavage of the tin-oxygen bond, leading to the transfer of a hexafluoroacetylacetonate (hfac) ligand or a fragment thereof to the substrate. researchgate.net

In processes like ALE of metal oxides such as aluminum oxide (Al₂O₃) or hafnium dioxide (HfO₂), the Sn(hfac)₂ precursor is used in conjunction with another reactant like hydrogen fluoride (B91410) (HF). researchgate.netresearchgate.netcolorado.edu The mechanism involves the Sn(hfac)₂ molecule adsorbing on the fluorinated surface and donating an acetylacetonate (acac) ligand to the substrate. researchgate.netresearchgate.net For instance, in the etching of HfO₂, the proposed reaction suggests that Sn(acac)₂ donates its acac ligand to the surface to form volatile Hf(acac)₄. researchgate.net Similarly, studies on related copper precursors like Cu(hfac)₂ on silicon surfaces show that the precursor molecule can abstract a hydrogen atom from the surface, leading to the formation of the neutral ligand (hfacH) as a byproduct and the bonding of the remaining metal-ligand fragment to the surface. nih.gov This suggests that the adsorption of Sn(hfac)₂ on a hydroxylated or hydrogen-terminated surface could proceed via a dissociative pathway, creating surface-bound Sn(hfac) species and releasing a volatile hfacH molecule.

Surface Reconstruction and Formation of Interfacial Layers

The adsorption of Sn(hfac)₂ or its fragments can significantly alter the structure of the substrate surface. This phenomenon, known as surface reconstruction, involves the rearrangement of surface atoms from their original bulk positions to a new, lower-energy configuration upon interaction with an adsorbate. wikipedia.org The formation of new chemical bonds between the tin precursor and the substrate provides the driving force for these structural changes. wikipedia.org

In the context of thin film deposition or etching, these interactions lead to the formation of a distinct interfacial layer. This layer is a new chemical phase between the substrate and the subsequent film or the vapor phase. For example, during the atomic layer etching of Al₂O₃ using Sn(acac)₂ and HF, the initial HF exposure converts the top layer of Al₂O₃ into an aluminum fluoride (AlF₃) interfacial layer. researchgate.netcolorado.edu The subsequent Sn(acac)₂ pulse reacts with this AlF₃ layer, not the original Al₂O₃. colorado.edu This fluorinated layer is crucial for the etching process to proceed. researchgate.netcolorado.edu

Similarly, when Sn(hfac)₂ is used as a precursor for depositing tin-containing films, an interfacial layer can form. Depending on the co-reactants (e.g., oxygen, water) and substrate temperature, this could be a tin oxide or tin silicate (B1173343) layer, which then templates the growth of the overlying film. The formation of these interfacial layers is critical as they can dictate the adhesion, orientation, and electronic properties of the final material. mdpi.com

Ligand Exchange and Substitution Reactions in Solution and Vapor Phase

Ligand exchange, or substitution, is a fundamental reaction for metal complexes where one ligand is replaced by another. chemguide.co.uklibretexts.org These reactions are crucial for synthesizing new tin complexes and can occur with Sn(hfac)₂ in both solution and the vapor phase. The general mechanism often follows a bimolecular nucleophilic substitution (Sₙ2) pathway, where an incoming ligand attacks the central tin atom, leading to the simultaneous departure of an existing ligand in a single, concerted step. saskoer.calibretexts.orgmasterorganicchemistry.com

Studies on structurally similar hexacoordinate organotin dihalides have shown that ligand exchange occurs readily in solution. open.ac.uk When two different homodihalide complexes, (L)₂SnX₂ and (L)₂SnY₂, are mixed, a new mixed-halide species, (L)₂SnXY, is formed, which can be observed by ¹¹⁹Sn NMR spectroscopy. open.ac.uk The appearance of a third signal at a chemical shift intermediate between the two parent complexes confirms the exchange. open.ac.uk

| Reactant 1 | Reactant 2 | Mixed Complex | δ ¹¹⁹Sn (ppm) of Reactant 1 | δ ¹¹⁹Sn (ppm) of Reactant 2 | δ ¹¹⁹Sn (ppm) of Mixed Complex |

| (L)₂SnCl₂ | (L)₂SnBr₂ | (L)₂SnClBr | -194.6 | -241.8 | -217.8 |

| (L)₂SnCl₂ | (L)₂SnI₂ | (L)₂SnClI | -194.6 | -272.8 | -233.8 |

| (L)₂SnBr₂ | (L)₂SnI₂ | (L)₂SnBrI | -241.8 | -272.8 | -257.3 |

| Table based on data for complexes with a specific bidentate ligand (L), showing the formation of mixed dihalides in solution. open.ac.uk |

Furthermore, research on other tin(II) complexes, such as tin(II) guanidinates, has demonstrated a high propensity for ligand substitution reactions with 1,3-diones (the class to which hfac belongs). researchgate.net This indicates that the hfac ligands on Sn(hfac)₂ can be readily replaced by other nucleophilic species in solution, allowing for the synthesis of a variety of tin-containing compounds.

Oxidation Pathways of Tin(II) Centers to Tin(IV)

A critical aspect of the chemistry of Tin(II) hexafluoroacetylacetonate is the oxidation of the Sn(II) center to the more stable Sn(IV) state. libretexts.org This process is particularly relevant when Sn(hfac)₂ is used to deposit tin(IV) oxide (SnO₂), a widely used transparent conducting material. researchgate.net The oxidation is often accomplished by using an oxygen source, such as O₂, as a co-reactant during deposition. researchgate.net

The oxidation of tin compounds can proceed through different pathways. Studies on the oxidation of tin(II) halides, for instance, have identified two primary routes:

Pathway 1: Complete bond breaking, where Sn(II) reacts with oxygen to form tin(IV) oxide and elemental halogen (e.g., I₂). stanford.edu

Pathway 2: A less direct route where the products are a tin(IV) halide and tin(IV) oxide. stanford.edu

| Pathway | General Reaction | Products |

| 1 | 2SnI₂ + O₂ → SnO₂ + SnI₄ | Tin(IV) oxide, Tin(IV) iodide |

| 2 | SnI₂ + O₂ → SnO₂ + I₂ | Tin(IV) oxide, Iodine |

| Table showing possible oxidation pathways for tin(II) iodide. stanford.edu |

This oxidation from Sn(II) to Sn(IV) is a facile process that can even occur slowly in air. witpress.comresearchgate.net Mössbauer spectroscopy is a particularly sensitive technique for detecting the presence of small amounts of Sn(IV) oxide on the surface of Sn(II) compounds, confirming that surface oxidation is a common phenomenon. witpress.com In solution, the oxidation of Sn(II) by air can lead to the formation of Sn(IV) species, which can then interact with remaining Sn(II) to form Sn(IV)-Sn(II) colloidal particles. researchgate.net Understanding and controlling these oxidation pathways is essential for synthesizing pure SnO₂ films from Sn(II) precursors like Sn(hfac)₂.

Computational Chemistry Approaches to Tin Ii Hexafluoroacetylacetonate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for studying transition metal and main group element complexes, offering a balance between accuracy and computational cost. core.ac.uk For Sn(hfac)₂, DFT is instrumental in elucidating its fundamental electronic characteristics and predicting its chemical behavior.

DFT calculations are crucial for confirming the electronic configuration of the tin center in Sn(hfac)₂. These studies validate the formal +2 oxidation state of tin, which is characterized by the presence of a stereochemically active 5s² lone pair of electrons.

Tin Oxidation State: Theoretical models help in analyzing the electron density distribution and orbital contributions, confirming that the tin atom retains its 5s² valence electrons, consistent with a Sn(II) center. The high-frequency chemical shift observed in ¹¹⁹Sn NMR for related stannylene complexes is indicative of a low coordination number, a feature that can be rationalized through DFT calculations of the electronic environment. acs.org

Lone Pair Character: A key feature of Sn(II) compounds is the influence of the non-bonding lone pair on the molecule's geometry and reactivity. DFT calculations can map the electron localization function (ELF) or analyze the highest occupied molecular orbital (HOMO), which typically has significant Sn 5s character, to visualize and quantify the lone pair's spatial distribution. This lone pair is responsible for the distorted coordination geometry around the tin atom and acts as a nucleophilic center, influencing the compound's reactivity towards electrophiles. In related systems, the presence of a lone pair on a tin center has been shown to enable "push-pull" interactions when reacting with other metal compounds. acs.org

Table 1: Representative DFT Functionals for Metal Complex Studies

| Functional Type | Examples | Key Characteristics |

|---|---|---|

| Local Density Approximation (LDA) | Slater-VWN | Based on a uniform electron gas; often overestimates binding energies. |

| Generalized Gradient Approximation (GGA) | PBE, BLYP, PBEsol | Incorporates the gradient of the electron density; generally improves upon LDA for geometries and energies. nsf.gov |

| Hybrid GGA | B3LYP, PBE0 | Mixes a portion of exact Hartree-Fock exchange with GGA; often provides better accuracy for reaction barriers and electronic properties. |

| Meta-GGA | TPSS, M06-L | Includes the kinetic energy density; can offer further refinement for various chemical properties. nsf.gov |

This table is for illustrative purposes; the choice of functional depends on the specific property being investigated.

DFT calculations are employed to model the reaction coordinates and determine the activation energies for key chemical processes involving Sn(hfac)₂.

Ligand Exchange: Gas-phase studies on related metal acetylacetonate (B107027) systems demonstrate that ligand exchange reactions readily occur. nih.govnih.gov DFT can be used to model the energetics of these processes for tin complexes. The calculations would involve mapping the potential energy surface for the association of two precursor molecules, the formation of a bridged intermediate, and the subsequent dissociation into mixed-ligand products. This provides insight into whether the reaction is thermodynamically favorable and what kinetic barriers might exist.

Decomposition Pathways: As a precursor for material deposition, understanding the thermal decomposition mechanism of Sn(hfac)₂ is critical. DFT can be used to explore various potential decomposition pathways, such as intramolecular rearrangements or the homolytic cleavage of Sn-O bonds. By calculating the bond dissociation energies and the energy barriers for different fragmentation routes, researchers can predict the most likely decomposition products and the temperatures at which these processes become significant.

The interaction of Sn(hfac)₂ with substrate surfaces is fundamental to its application in chemical vapor deposition (CVD) and atomic layer etching (ALE). DFT is a powerful tool for simulating these complex interfacial phenomena.

Surface Adsorption: Computational models can simulate the adsorption of the Sn(hfac)₂ molecule onto various surfaces, such as silicon or metal oxides. mdpi.com By calculating the adsorption energy, DFT can predict the stability of the precursor on the surface. These models can distinguish between physisorption (weak van der Waals interactions) and chemisorption (formation of chemical bonds with the surface). The calculations reveal the preferred orientation of the molecule and any structural changes upon adsorption.

Etching Mechanisms: In ALE, a surface is modified by one chemical and subsequently etched by a second. core.ac.uk DFT is used to model these sequential steps. For instance, a surface like titanium nitride (TiN) or a metal oxide could first be fluorinated. mdpi.com Then, the interaction of Sn(hfac)₂ with this modified surface would be modeled. DFT calculations can determine the reaction energies for ligand exchange between the surface species and the hfac ligands, leading to the formation of volatile tin-containing byproducts and the removal of a material layer. researchgate.netkoreascience.kr These simulations help identify self-limiting reaction steps, which are crucial for the precise control offered by ALE. mdpi.com

Molecular Dynamics and Reaction Kinetics Simulations

While DFT provides a static picture of electronic structure and reaction energies, molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecules. nih.govaps.org

MD simulations model the movement of atoms over time by solving Newton's equations of motion, using forces derived either from DFT (ab initio MD) or from classical force fields. nih.govmdpi.com

Dynamic Behavior: For a molecule like Sn(hfac)₂, MD simulations can reveal the flexibility of the chelate rings and the dynamic coordination environment around the tin atom in the gas phase or in solution. This provides insight into the fluxional processes that may be observed experimentally.

Isomerization Equilibria: While direct MD studies on Sn(hfac)₂ isomerization are not widely reported, the methodology is well-suited for such problems. In related systems, computational methods have been used to study the equilibria between different isomers. acs.org For a tin complex, MD could be used to explore potential conformational isomers and the energy barriers separating them, helping to understand the relative populations of different structures at a given temperature.

Theoretical Studies on Structure-Reactivity Relationships

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. researchgate.netnih.gov For Sn(hfac)₂, theoretical studies focus on how its geometry and electronic properties govern its behavior as a chemical precursor.

The reactivity of Sn(hfac)₂ is largely dictated by the interplay between the electrophilic tin(II) center and the nucleophilic lone pair. DFT and other theoretical methods can quantify these properties through calculated parameters.

Table 2: Computed Parameters for Structure-Reactivity Analysis

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO, often the Sn lone pair, indicates susceptibility to electrophilic attack. The LUMO points to sites for nucleophilic attack. |

| Mulliken/NBO Charges | Calculated partial atomic charges on the tin and ligand atoms. | Quantifies the electrophilicity of the tin center and the charge distribution across the hfac ligand. |

| Bond Order Analysis | A measure of the number of chemical bonds between two atoms. | Reveals the strength of the Sn-O bonds, indicating their susceptibility to cleavage during decomposition or ligand exchange. |

By correlating these computed parameters with experimental observations, a deeper understanding of the structure-reactivity relationship is achieved. For example, modifying the ligands (e.g., replacing hexafluoroacetylacetonate with acetylacetonate) would change the computed electronic properties, which in turn can be used to predict changes in the compound's volatility, thermal stability, and reactivity in deposition or etching processes. americanelements.com

Influence of Ligand Design on Compound Volatility and Precursor Performance

In the realm of materials science, particularly in the fabrication of thin films via chemical vapor deposition (CVD) and related techniques, the volatility and decomposition characteristics of the precursor compound are of paramount importance. For tin-based materials, tin(II) hexafluoroacetylacetonate, [Sn(hfac)₂], has emerged as a significant precursor. Computational chemistry, especially through the application of Density Functional Theory (DFT), provides a powerful lens to understand and predict how modifications to the ligand structure can systematically tune the properties of such precursors, ultimately enhancing their performance.

The volatility of a metal-organic precursor like tin(II) hexafluoroacetylacetonate is intrinsically linked to the strength of its intermolecular interactions in the solid state. Weaker intermolecular forces lead to a lower enthalpy of sublimation and, consequently, higher volatility, allowing for efficient transport of the precursor in the gas phase at lower temperatures. The design of the hexafluoroacetylacetonate ligand itself is a prime example of leveraging electronic effects to achieve this.

The replacement of the methyl (CH₃) groups in the parent acetylacetonate (acac) ligand with trifluoromethyl (CF₃) groups to form the hexafluoroacetylacetonate (hfac) ligand is a well-established strategy to enhance the volatility of metal complexes. researchgate.netnih.gov The highly electronegative fluorine atoms in the CF₃ groups exert a strong electron-withdrawing inductive effect. This effect reduces the electron density on the oxygen donor atoms of the β-diketonate backbone, which in turn weakens the Sn-O coordination bonds and, more importantly, diminishes the polarity of the molecule. The reduced molecular polarity leads to weaker dipole-dipole interactions and van der Waals forces between adjacent [Sn(hfac)₂] molecules in the crystal lattice, thereby increasing the compound's volatility.

A systematic comparison of bis(β-diketonato)tin compounds has demonstrated the practical outcome of this ligand design strategy. Studies on precursors for the chemical vapor deposition of tin(IV) oxide (SnO₂) have shown that [Sn(hfac)₂] is a more effective precursor at lower deposition temperatures compared to its non-fluorinated counterpart, tin(II) acetylacetonate ([Sn(acac)₂]), and the partially fluorinated tin(II) trifluoroacetylacetonate ([Sn(tfac)₂]). researchgate.net This enhanced performance is directly attributable to the increased volatility imparted by the fluorinated ligands.

Computational studies, often in conjunction with experimental techniques like thermogravimetric analysis (TGA), allow for a quantitative understanding of these phenomena. DFT calculations can be employed to model the electronic structure of the precursor molecule, providing insights into bond strengths, charge distributions, and the nature of the frontier molecular orbitals. These calculations can predict how different ligand substituents will alter the electronic properties and, by extension, the intermolecular forces.

For instance, theoretical investigations can quantify the impact of elongating the fluorinated chains in the ligands. While an increase in the length of the fluorinated chain from CF₃ to C₂F₅ might be expected to decrease volatility due to increased molecular weight, DFT calculations can help elucidate the more complex interplay of factors, including changes in molecular packing and the introduction of new types of intermolecular contacts, such as C-F or F-F interactions. nih.gov

Furthermore, computational modeling is crucial for understanding the thermal decomposition pathways of the precursor on the substrate surface, a critical aspect of precursor performance. The nature of the ligand influences the bond dissociation energies within the precursor molecule. By calculating these energies, DFT can help predict the temperature at which the ligands will start to break apart and how this process will lead to the formation of the desired thin film. For example, a "clean" decomposition, where the organic fragments of the ligand are readily removed as volatile byproducts without contaminating the growing film, is a highly desirable characteristic for a CVD precursor. Computational analysis can help identify ligand designs that promote such favorable decomposition mechanisms.

While specific, in-depth computational studies focusing solely on the systematic variation of ligands in tin(II) hexafluoroacetylacetonate systems are still an emerging area of research, the principles derived from studies on related metal β-diketonate complexes provide a strong framework for understanding. The combination of experimental data with theoretical calculations offers a powerful synergistic approach to rationally design and optimize tin-based precursors for advanced material applications.

Physical and Computed Properties of Tin(II) Hexafluoroacetylacetonate

| Property | Value | Source |

| Molecular Formula | C₁₀H₂F₁₂O₄Sn | PubChem nih.gov |

| Molecular Weight | 532.81 g/mol | PubChem nih.gov |

| Melting Point | 72 °C | Ereztech researchgate.net |

| Boiling Point | 125 °C at 2 mmHg | Ereztech researchgate.net |

| Appearance | Yellow powder | Ereztech researchgate.net |

| IUPAC Name | bis[[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]tin | PubChem nih.gov |

| InChI Key | BCJZLQBNRGOBSY-PAMPIZDHSA-L | PubChem nih.gov |

| XLogP3-AA | 2.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Heavy Atom Count | 17 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 568 | PubChem nih.gov |

Applications of Tin Ii Hexafluoroacetylacetonate in Advanced Materials Fabrication

Chemical Vapor Deposition (CVD) of Metal Oxide Thin Films

Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-quality, solid thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Tin(II) hexafluoroacetylacetonate is a notable precursor for the CVD of tin dioxide (SnO₂) thin films. researchgate.netresearchgate.net

Fabrication of Tin Dioxide (SnO₂) Thin Films on Diverse Substrates (e.g., Silicon, Titanium Nitride, Glass)

Tin(II) hexafluoroacetylacetonate has been successfully employed to deposit SnO₂ thin films on a variety of substrates, including silicon, titanium nitride, and glass. researchgate.netresearchgate.net The choice of substrate is often dictated by the intended application of the thin film. For instance, silicon is a common substrate in the electronics industry, while glass is used for applications requiring transparency. The deposition process typically involves heating the substrate to a specific temperature and introducing the tin precursor, often with a carrier gas like oxygen, into the reaction chamber. researchgate.net

The resulting SnO₂ films are crystalline, semiconducting, and highly transparent, with excellent mechanical robustness. researchgate.net These properties make them suitable for a range of applications, including transparent conducting oxides in solar cells and protective coatings. researchgate.netnih.gov

Atmospheric Pressure Chemical Vapor Deposition (APCVD) Techniques

Atmospheric Pressure Chemical Vapor Deposition (APCVD) is a cost-effective method for depositing thin films as it does not require expensive vacuum systems. researchgate.net Tin(II) hexafluoroacetylacetonate has been utilized as a precursor in APCVD processes to synthesize SnO₂ films. researchgate.net In a typical APCVD setup, the gaseous precursors are introduced into a reactor chamber at atmospheric pressure, where they react on a heated substrate to form the thin film. researchgate.net While some processes using this precursor may require an argon gas flow and high-temperature annealing (around 700°C), the ability to operate at atmospheric pressure offers significant economic advantages. researchgate.net

Optimization of Deposition Parameters for Desired Film Properties (e.g., temperature, carrier gas)

The properties of the deposited SnO₂ thin films can be tailored by carefully controlling the deposition parameters. Key parameters include the substrate temperature, the type of carrier gas, and the precursor concentration.

| Deposition Parameter | Effect on Film Properties |

| Substrate Temperature | Influences crystallinity, grain size, and electrical conductivity. Higher temperatures generally lead to increased crystallinity and larger grain sizes. scispace.comjkps.or.kr |

| Carrier Gas | The presence of an oxidizing gas like oxygen is crucial for the formation of SnO₂. The flow rate can affect the deposition rate and film stoichiometry. |

| Deposition Time | Affects the thickness of the film. Longer deposition times result in thicker films, which can influence properties like optical transparency and electrical resistance. jkps.or.kr |

For example, studies have shown that the preferred orientation of the crystalline structure of SnO₂ films can change with the deposition temperature. scispace.com At around 500°C, a (211) preferred orientation has been observed. scispace.com The electrical conductivity of the films also tends to increase with the deposition temperature. researchgate.net

Kinetic Models and Gas-Phase vs. Surface-Phase Chemistry in CVD Processes

The deposition of SnO₂ from organometallic precursors like tin(II) hexafluoroacetylacetonate involves complex chemical reactions that can occur in both the gas phase and on the substrate surface. Understanding the kinetics of these reactions is essential for optimizing the CVD process. researchgate.net

Kinetic models are developed to describe the rates of these reactions and predict how changes in deposition parameters will affect the film growth rate and properties. These models are crucial for process control and optimization in industrial applications. researchgate.net

Precursor for Nanoparticle Synthesis

Beyond thin film deposition, tin(II) hexafluoroacetylacetonate also serves as a precursor for the synthesis of nanoparticles.

Production of Metallic Tin Nanoparticles

While the primary application discussed is the formation of tin oxide, the decomposition of tin-containing precursors can also be controlled to produce metallic tin nanoparticles. The synthesis method often involves the reduction of the tin precursor in a suitable solvent. The specific reaction conditions, such as temperature and the presence of reducing agents, will determine whether metallic tin or tin oxide nanoparticles are formed. The synthesis of metallic tin nanoparticles is of interest for various applications, including as catalysts and in the development of new electronic materials.

Synthesis of Tin Oxide Nanoparticles for Optoelectronic Applications

Tin(II) hexafluoroacetylacetonate is a key precursor for producing tin oxide (SnO₂) thin films and nanoparticles, which are integral components in a variety of optoelectronic devices. researchgate.netresearchgate.net Tin oxide is valued for its high degree of transparency to visible light, thermal stability, and semiconductor properties. nih.gov These characteristics make it suitable for applications such as transparent conducting electrodes in solar cells and liquid crystal displays. nih.govmdpi.com

The primary method for synthesizing tin oxide from Tin(II) hexafluoroacetylacetonate is Chemical Vapor Deposition (CVD). researchgate.net In a typical CVD process, the precursor is vaporized and transported into a reaction chamber containing a heated substrate. The thermal energy causes the precursor to decompose, depositing a thin film of tin oxide onto the substrate. researchgate.net One of the advantages of using CVD is the ability to create uniform coatings over large areas with high deposition rates. researchgate.net While atmospheric pressure CVD can be cost-effective, it sometimes requires high annealing temperatures (around 700°C) and an inert gas flow, such as argon. researchgate.net

The properties of the resulting tin oxide films, and thus their performance in optoelectronic applications, can be precisely controlled by adjusting the CVD process parameters.

Table 1: CVD Parameters for Tin Oxide Film Deposition

| Parameter | Typical Range | Effect on Film Properties |

|---|---|---|

| Substrate Temperature | 300-600°C | Influences crystallinity, grain size, and deposition rate. researchgate.net |

| Precursor Flow Rate | Variable | Affects film thickness and uniformity. |

| Carrier Gas | O₂, N₂, Ar | Can influence the stoichiometry and purity of the SnO₂ film. researchgate.net |

| Pressure | Atmospheric or Low | Affects reaction kinetics and precursor decomposition pathways. researchgate.net |

Research has demonstrated the successful deposition of SnO₂ films on various substrates, including silicon, glass, and titanium nitride, using Tin(II) hexafluoroacetylacetonate. researchgate.net The resulting films are characterized by their surface morphology, composition, and electrical properties, such as surface resistance and light transmission, which are critical for their use in optoelectronic devices like solar cells and sensors. researchgate.netnih.govucl.ac.uk

Formation of Bimetallic Nanoparticles (e.g., Sn-Ag)

The fabrication of bimetallic nanoparticles, such as those combining tin and silver (Sn-Ag), allows for the creation of materials with unique properties that differ from their individual metallic components. These alloyed nanoparticles are of interest for applications in catalysis, electronics, and soldering. While direct synthesis using Tin(II) hexafluoroacetylacetonate and a silver co-precursor is an area of ongoing research, the formation of such bimetallic systems can be achieved through advanced deposition techniques like Aerosol-Assisted Chemical Vapor Deposition (AACVD). researchgate.netnih.gov

AACVD is a variation of CVD where a solution containing the precursors is aerosolized and then transported to a heated substrate. researchgate.net This method is advantageous as it accommodates a wider range of precursors that may not be suitable for traditional CVD. researchgate.net For the synthesis of Sn-Ag nanoparticles, a solution would typically contain Tin(II) hexafluoroacetylacetonate and a suitable silver precursor, such as silver nitrate (B79036) or a silver carboxylate complex, dissolved in a common solvent. acs.orgmdpi.comosti.gov

The process involves the following key steps:

Precursor Solution Preparation : Tin(II) hexafluoroacetylacetonate and a silver precursor are dissolved in an appropriate solvent.

Aerosol Generation : The solution is converted into a fine mist of droplets using an ultrasonic atomizer. researchgate.net

Transport and Deposition : A carrier gas transports the aerosol to the heated reaction zone, where the solvent evaporates and the precursors decompose on the substrate, forming the bimetallic nanoparticles. researchgate.net

The composition and properties of the resulting Sn-Ag nanoparticles can be tailored by controlling the stoichiometry of the precursors in the initial solution. nih.gov Studies on other bimetallic systems, like Au-Ag, have shown that using single-source precursors containing both metals can lead to homogeneously alloyed nanoparticles. acs.org A similar approach for Sn-Ag could provide enhanced control over the final nanoparticle structure.

Table 2: Potential AACVD Parameters for Sn-Ag Nanoparticle Synthesis

| Parameter | Description | Influence on Nanoparticle Formation |

|---|---|---|

| Precursor Ratio | Molar ratio of Tin(II) hexafluoroacetylacetonate to silver precursor | Directly controls the atomic composition of the Sn-Ag alloy. nih.gov |

| Solvent | Toluene, Methanol, etc. | Affects precursor solubility and aerosol droplet characteristics. researchgate.netgoogle.com |

| Deposition Temperature | Varies depending on precursor decomposition | Influences nanoparticle size, crystallinity, and phase formation. |

| Carrier Gas Flow Rate | Rate of aerosol transport | Affects deposition rate and film morphology. |

This method offers a versatile route to producing nanocomposite thin films containing bimetallic nanoparticles for various technological applications. researchgate.net

Development of Radiation-Sensitive Materials

Tin-based compounds, including those derived from Tin(II) hexafluoroacetylacetonate, are at the forefront of developing new radiation-sensitive materials, particularly for advanced photolithography techniques used in semiconductor manufacturing. researchgate.netmdpi.com

Utilization in Extreme Ultraviolet (EUV) and Deep Ultraviolet (DUV) Photoresist Formulations

Tin is a highly effective element for photoresists used in Extreme Ultraviolet (EUV) lithography. mdpi.com This is due to its significantly higher absorption of EUV radiation (at 92 eV or 13.5 nm wavelength) compared to traditional polymer-based photoresists. researchgate.netmdpi.com This high absorption efficiency is crucial for increasing the sensitivity of the photoresist, allowing for faster and more efficient patterning of semiconductor wafers. researchgate.net

Tin-based photoresists are often formulated as organic-inorganic hybrid materials, frequently based on tin-oxo clusters. nih.gov These materials function as negative-tone resists, meaning the areas exposed to radiation become less soluble and remain after development. The incorporation of tin enhances the material's sensitivity to EUV light, a critical factor for high-volume manufacturing. nih.gov

Role of Tin(II) Centers in Patterning Radiation-Sensitive Films

The patterning mechanism in tin-based photoresists is driven by photochemical reactions initiated by EUV exposure. researchgate.net The process is understood to be electron-driven; the initial absorption of a high-energy EUV photon by a tin atom leads to the emission of photoelectrons. mdpi.com These primary electrons, along with secondary electrons generated in a subsequent cascade, induce chemical changes in the resist film. mdpi.com

The key reaction is the homolytic cleavage of the tin-carbon (Sn-C) bond within the organotin precursor molecules. researchgate.net This bond-breaking event produces highly reactive tin-centered radicals. These radicals then react with adjacent tin-oxo clusters or other molecules in the film, leading to cross-linking and the formation of larger, agglomerated structures. researchgate.net This change in molecular structure results in a significant decrease in solubility in the developer solution for the exposed regions, allowing for the creation of a negative-tone pattern.

Vapor Phase Deposition Strategies for Photoresist Films

To overcome limitations associated with traditional spin-coating methods for applying photoresists, vapor phase deposition techniques are being explored. acs.orgosti.gov Methods such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) offer a dry deposition process for creating metal-oxo photoresist layers. nih.gov

These vapor phase strategies provide several advantages:

Elimination of Solvents : They avoid the use of organic solvents, which are necessary for spin-coating but can contribute to defects. acs.orgosti.gov

Prevention of Pattern Collapse : Dry deposition and development processes circumvent the capillary forces that occur during the drying of wet-developed patterns, which can cause fine-featured lines to collapse. acs.orgosti.gov

Conformal Coating : ALD, in particular, allows for the deposition of highly uniform and conformal films, even on complex topographies.

In a typical vapor phase deposition process for a tin-based photoresist, a volatile tin precursor, such as Tin(II) hexafluoroacetylacetonate, is introduced as a vapor into a vacuum chamber along with an oxidant. nih.gov The chemical reaction between the precursor and the oxidant on the substrate surface forms the metal-oxo photoresist film. nih.gov This approach is a key enabler for achieving the high-resolution patterns required for future generations of semiconductor devices. acs.orgosti.gov

Future Research Directions and Emerging Applications

Exploration of Novel Ligand Modifications for Tailored Precursor Properties

The performance of tin(II) hexafluoroacetylacetonate as a precursor is intrinsically linked to the characteristics of its hexafluoroacetylacetonate (hfac) ligands. A significant avenue of future research lies in the strategic modification of these ligands to customize the precursor's physical and chemical properties for specific applications. The introduction of fluorine atoms in the hfac ligand, for example, enhances the volatility of the complex, a crucial property for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. researchgate.net